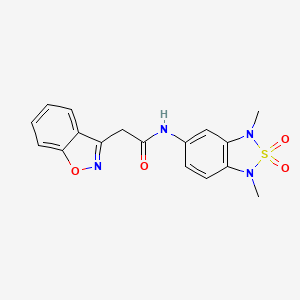

2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

描述

属性

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-20-14-8-7-11(9-15(14)21(2)26(20,23)24)18-17(22)10-13-12-5-3-4-6-16(12)25-19-13/h3-9H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIZZTYSQACXQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CC3=NOC4=CC=CC=C43)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include potassium tert-butoxide, ethanol, and 2-fluorobenzonitrile . The reaction conditions usually involve heating under an inert atmosphere to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzo[d]isoxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

相似化合物的比较

Benzoxazole/Benzisoxazole Derivatives

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (–6)

- Structural Differences : The target compound contains a 1,2-benzoxazole (O and N at positions 1 and 2), whereas this analogue is a 1,2-benzisoxazole (N and O at positions 1 and 2). The chloromethyl group at position 3 in the benzisoxazole derivative enhances reactivity for further functionalization, unlike the target compound’s unsubstituted benzoxazole ring .

- Pharmacological Relevance : Benzisoxazole derivatives exhibit anticonvulsant and antipsychotic activities due to interactions with serotonergic and dopaminergic receptors . The target compound’s benzoxazole may offer similar bioactivity but with improved metabolic stability due to the absence of a reactive chloromethyl group.

Benzothiadiazole/Benzothiazole Derivatives

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide ()

- Structural Comparison : The benzothiazole ring in this analogue features a trioxo group, while the target’s benzothiadiazole has two dioxo groups and dimethyl substituents. The dimethyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to the hydroxylphenyl group in the analogue .

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()

- In contrast, the target’s dimethyl-dioxobenzothiadiazole balances electron-withdrawing effects and steric demand, possibly optimizing receptor binding .

Spectroscopic Data

Pharmacological and Functional Insights

- Anticonvulsant Potential: Benzisoxazole derivatives () show efficacy in epilepsy models, suggesting the target compound’s benzoxazole moiety may contribute to similar activity .

- Antipsychotic Activity : The dimethyl-dioxobenzothiadiazole group’s electron-withdrawing effects could enhance interactions with dopamine receptors, as seen in benzisoxazole-based antipsychotics .

- Antimicrobial Applications : Benzothiazole derivatives () exhibit antimicrobial properties, which the target compound may mimic due to its heterocyclic core .

生物活性

The compound 2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates both benzoxazole and benzothiadiazole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole possess significant antimicrobial properties. The compound was evaluated against various bacterial strains and fungi.

Key Findings:

- Antibacterial Activity : The compound demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

- Antifungal Activity : It also showed activity against Candida albicans, although it was less potent than fluconazole in some cases .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | 32 | Penicillin | 16 |

| Escherichia coli | >128 | Ampicillin | 32 |

| Candida albicans | 64 | Fluconazole | 8 |

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Studies:

- Breast Cancer Cells : In vitro tests demonstrated that the compound effectively inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 20 µM .

- Lung Cancer Cells : The compound was found to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 12 | Cell cycle arrest |

| HepG2 | 18 | Induction of oxidative stress |

Structure–Activity Relationship (SAR)

A comprehensive analysis of the structure–activity relationship revealed that modifications in the benzoxazole and benzothiadiazole moieties significantly impact biological activity. Electron-donating groups on the benzoxazole ring enhance antibacterial potency while maintaining low toxicity to normal cells .

常见问题

Q. What are the recommended synthetic routes for preparing 2-(1,2-benzoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)acetamide?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing intermediates (e.g., 1-adamantylacetyl-1H-imidazole) with amine-containing heterocycles (e.g., benzothiazol-2-amine derivatives) in chloroform under anhydrous conditions for 6–8 hours. Post-reaction, purification is achieved by crystallization from ethanol-DMF mixtures (80% yield) and monitored via TLC/HPLC . Key steps include:

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare experimental ¹H NMR shifts (e.g., δ = 1.52–1.96 ppm for adamantyl protons, δ = 7.01–7.73 ppm for aromatic protons) with computational predictions (PubChem data) .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 67.38%, H: 6.79% for adamantyl derivatives) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) to confirm stereochemistry and packing .

Q. What are the critical factors in optimizing reaction yields for this compound?

Methodological Answer : Optimize via Design of Experiments (DoE) to minimize trial-and-error:

- Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading.

- Response Surface Methodology (RSM) : Statistically model interactions between variables (e.g., higher yields in chloroform vs. ethanol due to better intermediate solubility) .

- Process Control : Monitor side reactions (e.g., hydrolysis of acetamide) using real-time HPLC .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis and application of this compound?

Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) and cheminformatics:

- Reaction Path Prediction : Use software like Gaussian or ORCA to simulate intermediates (e.g., transition states in nucleophilic substitution) and identify energy barriers .

- Docking Studies : Predict bioactivity by modeling interactions with biological targets (e.g., binding affinity to kinase domains using AutoDock Vina) .

- Data Feedback : Integrate experimental results (e.g., crystallographic data) to refine computational models via iterative loops .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer : Address discrepancies through systematic validation:

- Cross-Validation : Compare NMR shifts across multiple solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to confirm peak assignments in complex spectra .

- Machine Learning : Train models on PubChem datasets to predict/verify spectral outliers .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer : Adopt multi-omics approaches:

- Proteomics : Use affinity chromatography (e.g., biotinylated derivatives) to isolate protein targets .

- Metabolomics : Track metabolic perturbations via LC-MS in cell lines treated with the compound .

- Kinetic Studies : Measure IC₅₀ values under varying pH/temperature to infer enzymatic inhibition modes .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer : Apply green chemistry principles and process optimization:

- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions vs. batch methods .

- Membrane Technologies : Purify intermediates via nanofiltration to remove byproducts .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time quality control .

Q. What advanced techniques are recommended for studying crystallographic polymorphism in this compound?

Methodological Answer : Use synchrotron X-ray diffraction and thermal analysis:

- Variable-Temperature XRD : Identify polymorph transitions (e.g., triclinic → monoclinic) under thermal stress .

- DSC/TGA : Correlate thermal stability (e.g., m.p. = 485–486 K) with crystalline forms .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .

Data Contradiction Analysis Example :

If conflicting bioactivity data arise (e.g., IC₅₀ values vary across studies), validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。